molecular formula C13H17NO3 B2513817 Ethyl 2-(mesitylamino)-2-oxoacetate CAS No. 79354-30-6

Ethyl 2-(mesitylamino)-2-oxoacetate

Cat. No. B2513817
CAS RN: 79354-30-6
M. Wt: 235.283
InChI Key: AIJPCEAIDSDITR-UHFFFAOYSA-N
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Description

Ethyl 2-(mesitylamino)-2-oxoacetate, also known as EMAO, is an important organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EMAO is a versatile molecule that can be synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Inhibitors of Protein Tyrosine Phosphatase 1B

Ethyl 2-(mesitylamino)-2-oxoacetate derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B). These compounds were found to be rapid reversible inhibitors with low micro-molar range IC50 values, indicating their potential as therapeutic agents for diseases where PTP-1B is implicated (Navarrete-Vázquez et al., 2012).

Synthesis of Functionalized Thiazolidines

The reaction involving ethyl 2-(mesitylamino)-2-oxoacetate has been used to synthesize ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates. This process demonstrates the compound's utility in creating thiazolidine derivatives, which are important in various chemical and pharmaceutical applications (Salehitabar & Yavari, 2017).

Role in Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

This compound has been used in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating its role in the formation of these compounds. These triazoles have potential applications in various fields, including medicinal chemistry (Ahmed et al., 2016).

Antimicrobial Applications

Ethyl 2-(mesitylamino)-2-oxoacetate has been used in the synthesis of novel indazole bearing oxadiazole derivatives. These compounds have shown significant antimicrobial activity, highlighting the potential of ethyl 2-(mesitylamino)-2-oxoacetate in the development of new antimicrobial agents (Ghelani et al., 2017).

Synthesis of 4-Carboxy-1,8-Naphthyridines

The compound has been used in the synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This demonstrates its utility in the preparation of complex ligands for various chemical and pharmaceutical applications (Zong et al., 2008).

Thermodynamic Properties

Studies on the thermodynamics of solutions of ethyl acetate derivatives, including ethyl 2-(mesitylamino)-2-oxoacetate, have provided insights into their solubility and thermodynamic functions. This is crucial for understanding their behavior in various solvents and conditions (Šegatin & Klofutar, 2001).

Synthesis of Chromans

The compound is involved in the synthesis of quaternary carbon-centered chromans, showcasing its role in the creation of biologically active chroman products. Chromans are important in various biological and medicinal contexts (Hu et al., 2012).

properties

IUPAC Name

ethyl 2-oxo-2-(2,4,6-trimethylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-5-17-13(16)12(15)14-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJPCEAIDSDITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(mesitylamino)-2-oxoacetate

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